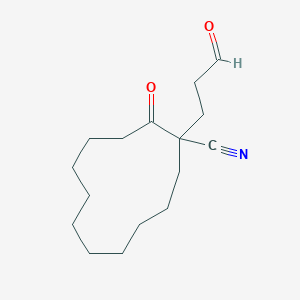![molecular formula C10H15NO2S B14322617 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine CAS No. 110374-42-0](/img/structure/B14322617.png)
2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a methanesulfinyl group attached to the methyl group at the 2-position of the pyridine ring, along with methoxy and dimethyl substituents at the 4 and 3,5 positions, respectively. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring followed by the introduction of the methanesulfinyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitution and functionalization of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group typically yields sulfone derivatives, while reduction can produce sulfides.
Applications De Recherche Scientifique
2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine exerts its effects involves its interaction with specific molecular targets. The methanesulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole: This compound shares a similar methanesulfinyl group and pyridine ring structure.
Methanesulfonyl chloride: Although structurally different, it contains the methanesulfonyl group, which is a key functional group in 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine.
Uniqueness
This compound is unique due to its specific combination of functional groups and substituents, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
110374-42-0 |
|---|---|
Formule moléculaire |
C10H15NO2S |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
4-methoxy-3,5-dimethyl-2-(methylsulfinylmethyl)pyridine |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-11-9(6-14(4)12)8(2)10(7)13-3/h5H,6H2,1-4H3 |
Clé InChI |
GLXQHVHIGRFZOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)CS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
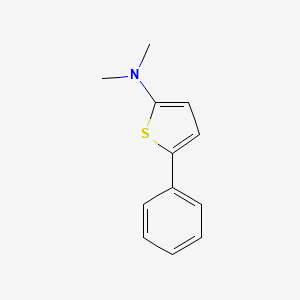
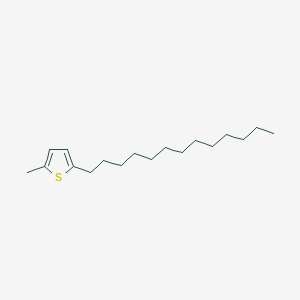

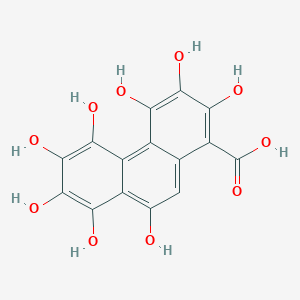
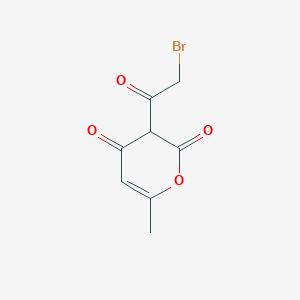
![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)


![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)

